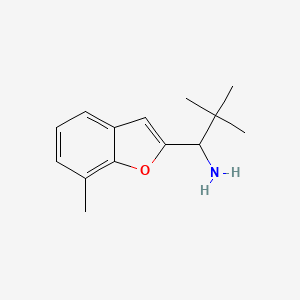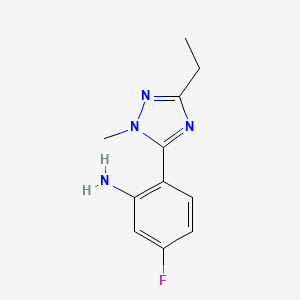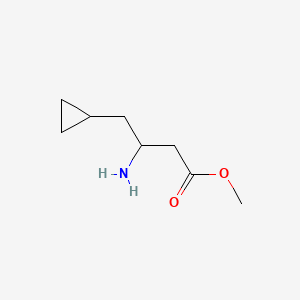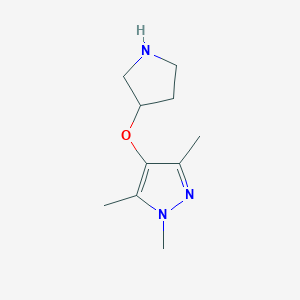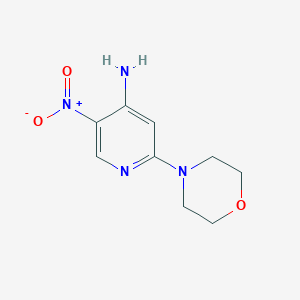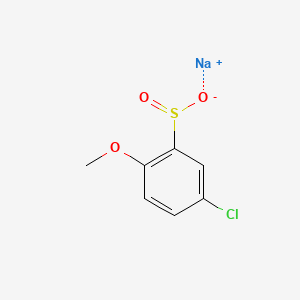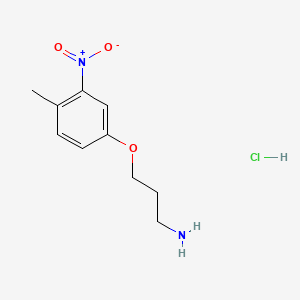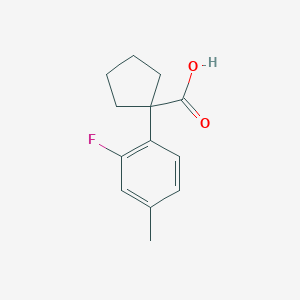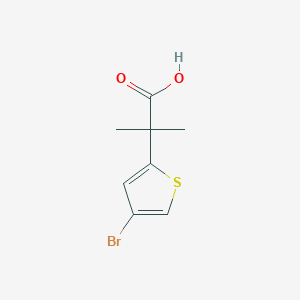
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid is a unique chemical compound with a molecular weight of 200.23 g/mol This compound is characterized by the presence of a cyclobutane ring fused with a hydroxyoxan group and a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the reaction type and conditions employed .
Applications De Recherche Scientifique
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism by which 1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclobutane ring’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydroxyoxan group may also play a role in these interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring, resulting in different reactivity and applications.
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides distinct reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-8(12)9(2-1-3-9)10(13)4-6-14-7-5-10/h13H,1-7H2,(H,11,12) |
Clé InChI |
WWTBVQMDGVZAMP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(=O)O)C2(CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


